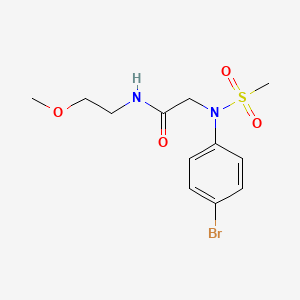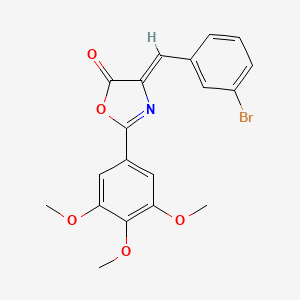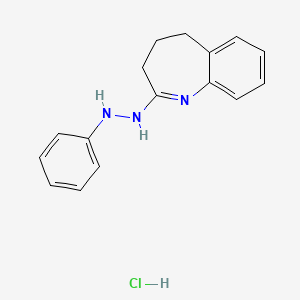![molecular formula C14H21BrN2O2 B4958530 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the amide class of compounds and is characterized by its unique chemical structure, which consists of a brominated phenyl ring, a dimethylamino propyl group, and an acetamide moiety. In
作用机制
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide exerts its effects by inducing DNA damage and mutations, which can lead to the formation of tumors. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is metabolized in the liver to form reactive intermediates, which can bind to DNA and cause mutations. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models, including the formation of tumors, oxidative stress, inflammation, and DNA damage. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to affect various signaling pathways involved in cell proliferation, survival, and apoptosis.
实验室实验的优点和局限性
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has several advantages as a research tool, including its ability to induce tumors in animal models, its well-characterized mechanism of action, and its availability as a synthetic compound. However, 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide also has several limitations, including its potential toxicity and carcinogenicity, which can pose risks to researchers and animals. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
Future research on 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is likely to focus on its potential applications in cancer research and drug development. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide may also be used as a model compound for studying the effects of environmental pollutants on human health. Further studies are needed to fully elucidate the mechanisms of 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide-induced carcinogenesis and to identify potential therapeutic targets for cancer treatment.
合成方法
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenol with N-(3-dimethylaminopropyl)acetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide product can be purified using column chromatography or recrystallization techniques.
科学研究应用
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to induce the formation of tumors in various animal models, making it a valuable tool for studying the mechanisms of carcinogenesis. 2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been used as a model compound for studying the effects of environmental pollutants on human health.
属性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-11-9-12(15)5-6-13(11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQVOUTYLMHQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl (2,4-dichlorophenoxy)acetate](/img/structure/B4958475.png)
![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4958507.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![N-[3-(methylthio)propyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4958535.png)
![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)

![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)

![1-isopropoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958550.png)